molecular formula C21H15N3O2 B14586233 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole CAS No. 61253-74-5

1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole

Cat. No.: B14586233
CAS No.: 61253-74-5
M. Wt: 341.4 g/mol
InChI Key: URFUPDVBEOCUCU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 4-nitrophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with benzil and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Reduction: The major product is 1-(4-Aminophenyl)-2,5-diphenyl-1H-imidazole.

    Substitution: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.

Scientific Research Applications

1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole involves its interaction with molecular targets through its nitrophenyl and phenyl groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its application. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions is of particular interest.

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrophenyl)-2,5-diphenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical and biological properties compared to other nitrophenyl compounds. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in research and industrial applications.

Properties

CAS No.

61253-74-5

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-2,5-diphenylimidazole

InChI

InChI=1S/C21H15N3O2/c25-24(26)19-13-11-18(12-14-19)23-20(16-7-3-1-4-8-16)15-22-21(23)17-9-5-2-6-10-17/h1-15H

InChI Key

URFUPDVBEOCUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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